

Razuprotafib in diabetic macular edema clinical trials

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Compound Focus: Razuprotafib

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Drug Profile: Razuprotafib (AKB-9778)

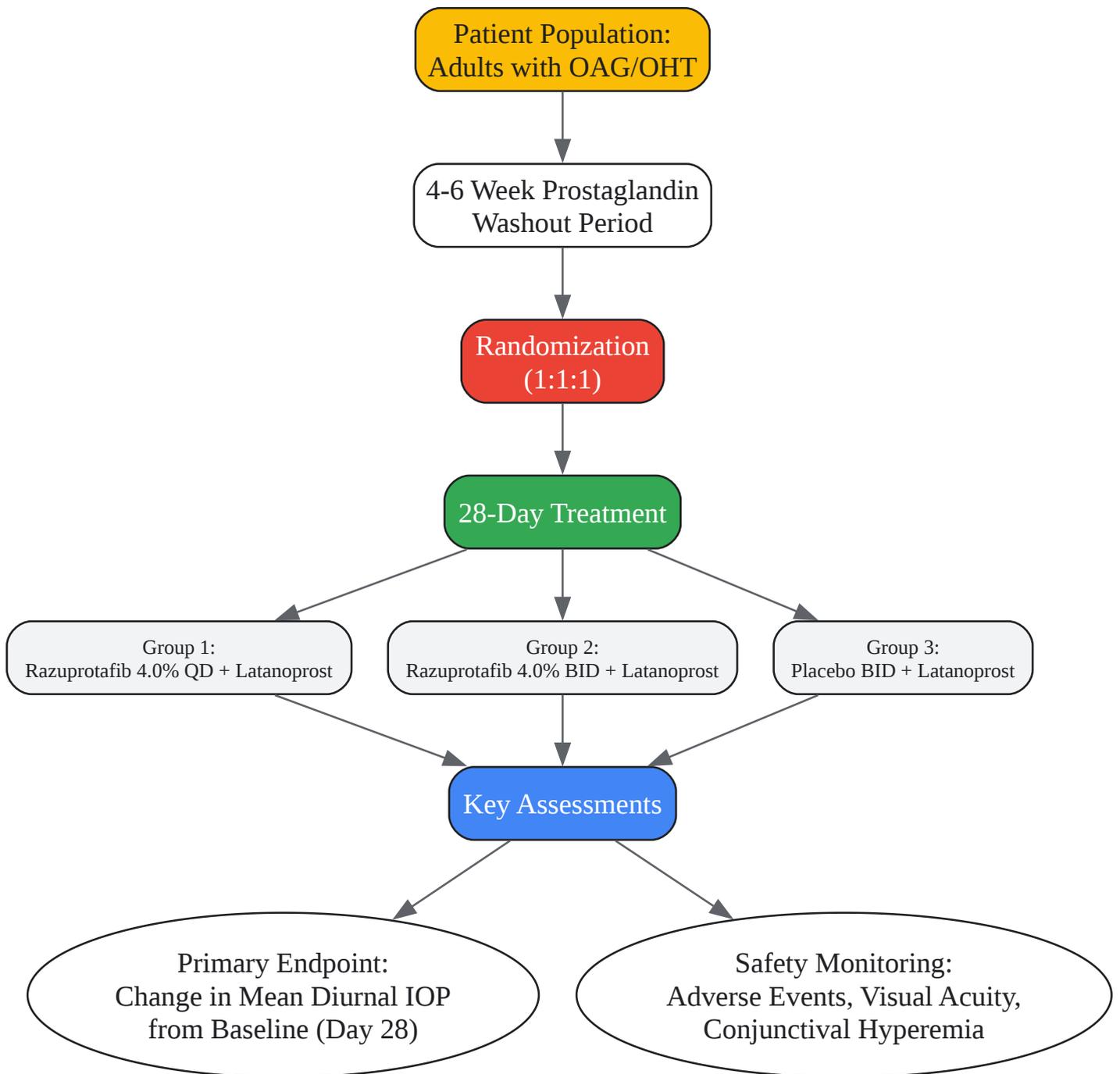
The table below summarizes the core information for **Razuprotafib** based on the available search results.

Attribute	Details
Drug Type	Small molecule [1]
Mechanism of Action	Inhibitor of Vascular Endothelial-Protein Tyrosine Phosphatase (VE-PTP). This inhibition enhances Tie2 receptor signaling, which promotes vascular stability and reduces endothelial hyperpermeability [2] [3].
Highest Phase Reached	Phase 2 [1]
Status in DME/DR	Internal development discontinued by the originating company as of late 2024. A phase 2/3 trial for Non-Proliferative Diabetic Retinopathy (NPDR) is planned [4].
Noted Safety Profile	A phase 2 study in glaucoma patients proven safe for long-term treatment. Common side effects included conjunctival hyperemia [2] [3].

Experimental Insights and Workflow

While a specific protocol for DME is unavailable, insights can be drawn from a Phase 2 study of **Razuprotafib** for Open-Angle Glaucoma (OAG) [2]. The methodology from this related ophthalmic indication can serve as a conceptual reference for drug delivery and assessment.

The diagram below outlines the core experimental workflow and key assessments from this glaucoma trial.



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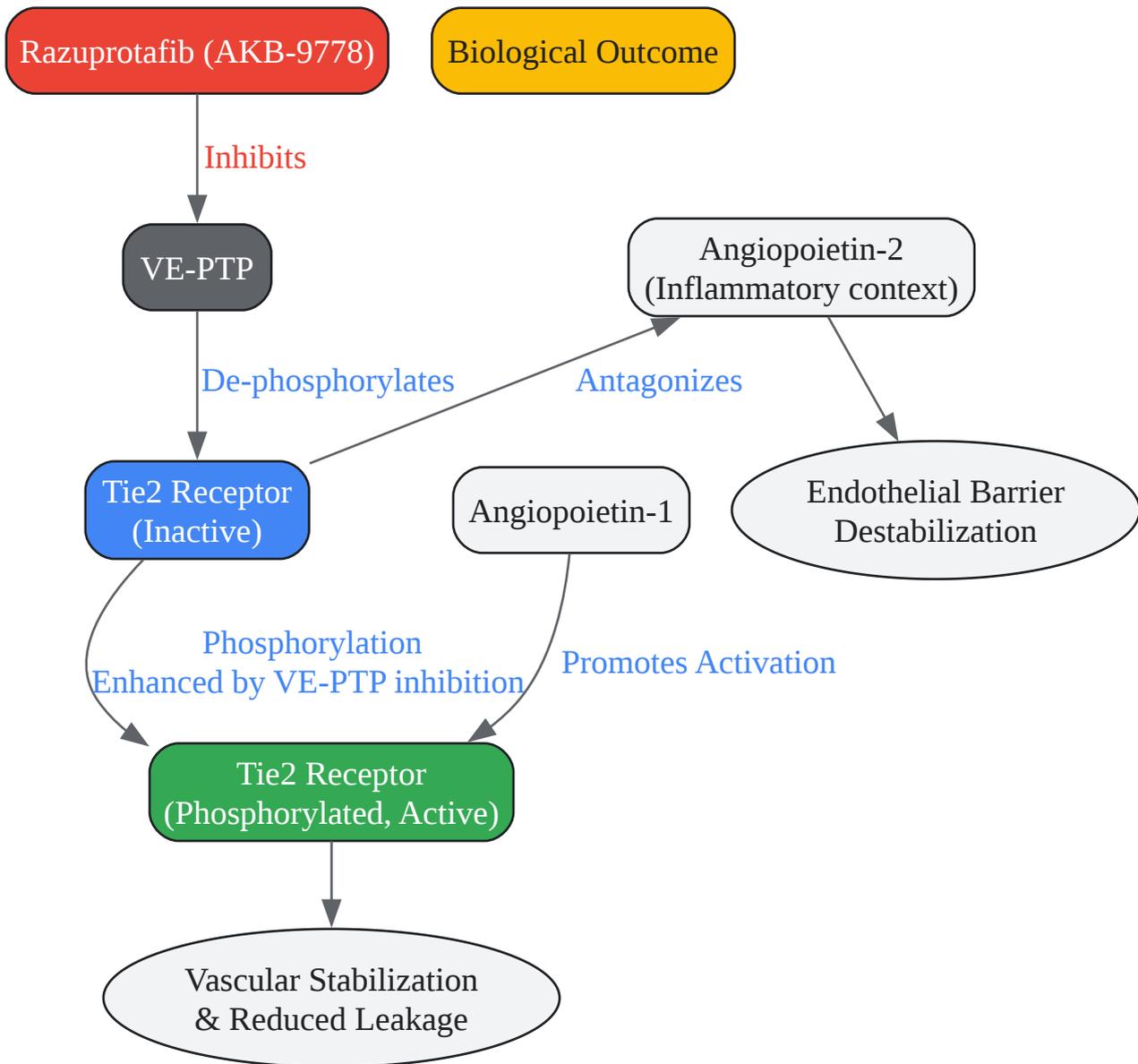
Detailed Methodology from Glaucoma Trial

The following protocol details are adapted from the published Phase 2 study on Open-Angle Glaucoma and Ocular Hypertension, which serves as a reference for ophthalmic application [2].

- **1. Study Design:** A phase 2, double-masked, randomized, multicenter, parallel-group study.
- **2. Patient Population:** Adults diagnosed with OAG or OHT, with specific inclusion criteria including a washout period from previous prostaglandin treatments and qualifying intraocular pressure (IOP) levels post-washout.
- **3. Randomization & Dosing:** Subjects were randomized into one of three treatment arms for 28 days.
 - **Arm 1: Razuprotafib** ophthalmic solution (4.0%) every day (QD) in the morning + Latanoprost QD in the evening.
 - **Arm 2: Razuprotafib** ophthalmic solution (4.0%) twice daily (BID) + Latanoprost QD in the evening.
 - **Arm 3:** Placebo BID + Latanoprost QD in the evening.
- **4. Primary Endpoint Assessment:**
 - **Measurement:** Change in mean diurnal IOP from baseline to Day 28.
 - **Procedure:** IOP was measured with a calibrated Goldmann tonometer by a masked practitioner. Two consecutive measurements were taken at each time point (08:00, 10:00, 12:00, and 16:00 hours). If measurements differed by >2 mm Hg, a third was taken, and the median was recorded.
- **5. Safety & Tolerability Assessment:**
 - **Conjunctival Hyperemia:** Assessed at pre-dose and multiple post-dose timepoints on days 14 and 28 using the Efron bulbar conjunctiva hyperemia scale (0-4).
 - **Other Ocular Assessments:** Included visual acuity, biomicroscopic examinations of ocular structures, cup-disc ratio measurements, and dilated ophthalmoscopic examinations.
 - **Adverse Events:** Monitored throughout the study.

Pathway and Mechanism of Action

Razuprotafib's mechanism involves a targeted signaling pathway to stabilize blood vessels. The diagram below illustrates this molecular logic.



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Current Research Context and Alternatives

The search results confirm that the therapeutic landscape for DME is rapidly evolving, but **Razuprotafib** is not a central player in current late-stage development [4] [5].

- **Pipeline Focus:** The current DME pipeline, as of late 2024, highlights several other investigational therapies in late-stage trials, including sustained-release implants like **DURAVYU (EYP-1901)**, the Port Delivery System with ranibizumab, and novel agents like **tarcocimab tedromer** and **UBX1325**

[6] [4] [5]. There is also significant effort toward developing non-invasive treatments, such as the topical eye drop **OCS-01** [4] [7].

- **Recent Preclinical Findings:** A March 2025 preclinical study investigating **Razuprotafib** in a rat model of extracorporeal circulation found that it **did not improve microcirculatory perfusion disturbances nor renal edema**, suggesting limited efficacy in certain acute inflammatory settings of vascular leakage [3].

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